molecular formula C10H12O2 B13673453 1-Methoxy-2-(1-methoxyvinyl)benzene

1-Methoxy-2-(1-methoxyvinyl)benzene

Cat. No.: B13673453
M. Wt: 164.20 g/mol
InChI Key: PYQASLBFUHWSPT-UHFFFAOYSA-N
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Description

1-Methoxy-2-(1-methoxyvinyl)benzene is a substituted aromatic compound characterized by a benzene ring with two functional groups: a methoxy (-OCH₃) group at position 1 and a 1-methoxyvinyl (-CH=CH-OCH₃) group at position 2. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis, particularly in cycloaddition reactions and catalytic transformations. The methoxy groups act as electron-donating substituents, activating the aromatic ring toward electrophilic substitution while the vinyl group introduces conjugation and reactivity toward addition or polymerization .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-methoxy-2-(1-methoxyethenyl)benzene

InChI

InChI=1S/C10H12O2/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-7H,1H2,2-3H3

InChI Key

PYQASLBFUHWSPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-2-(1-methoxyvinyl)benzene can be synthesized through several methods. One common approach involves the reaction of anisole with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1-methoxy-2-(1-methoxyvinyl)benzene may involve large-scale chemical reactors and advanced purification techniques. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-2-(1-methoxyvinyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-2-(1-methoxyvinyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the methoxyvinyl group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. This reactivity is crucial for its applications in organic synthesis and chemical transformations.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position 1 & 2) Molecular Formula Molecular Weight Key Properties/Reactions References
1-Methoxy-2-(1-methoxyvinyl)benzene 1-OCH₃, 2-(CH=CH-OCH₃) C₁₀H₁₂O₂ 164.20 High reactivity in cycloadditions; electron-rich aromatic core
(E)-1-Methoxy-2-(1-propenyl)benzene 1-OCH₃, 2-(CH₂-CH=CH₂) C₁₀H₁₂O 148.20 Stereoselective hydrogenation to alkenes; used in fragrance synthesis
1-Methoxy-2-(2-nitroethenyl)benzene 1-OCH₃, 2-(CH₂=NO₂) C₉H₉NO₃ 179.17 Electrophilic nitro group enables participation in Michael additions
1-Ethynyl-2-methoxybenzene 1-OCH₃, 2-(C≡CH) C₉H₈O 132.16 Sonogashira coupling precursor; forms conjugated polymers
1-Methoxy-2-(1-phenylethyl)benzene 1-OCH₃, 2-(CH(CH₃)Ph) C₁₅H₁₆O 212.29 Catalytic transfer-hydrogenation with 96% yield; chiral center applications
1-Methoxy-2-(2-nitrovinyl)benzene 1-OCH₃, 2-(CH=CH-NO₂) C₉H₉NO₃ 179.17 Used in synthesizing benzofuroquinolines via PPA-mediated cyclization

Physical Properties

  • Molecular Weight and Solubility: Higher molecular weight analogs like 1-methoxy-2-(1-phenylethyl)benzene (MW 212.29) exhibit lower solubility in polar solvents compared to the target compound (MW 164.20) due to increased hydrophobicity from the phenyl group . Nitro-substituted derivatives (e.g., C₉H₉NO₃) have higher densities and melting points due to strong intermolecular dipole interactions .

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